molecular formula C8H10F5NO2 B2432621 7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate CAS No. 1704724-79-7

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate

Cat. No. B2432621
CAS RN: 1704724-79-7
M. Wt: 247.165
InChI Key: UHWHSDWCAZLVCN-UHFFFAOYSA-N
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Description

“7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate” is a chemical compound. The molecular formula of 7,7-Difluoro-2-azabicyclo[4.1.0]heptane is CHFN, with an average mass of 133.139 Da and a monoisotopic mass of 133.070313 Da .

Scientific Research Applications

  • Structural Characterization and Synthesis Methods :

    • The structural characterization of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic nucleus found in epibatidine, as its hydrochloride salt was carried out, highlighting its significance in chemical research (Britvin & Rumyantsev, 2017).
    • Synthesis methods for bis(trifluoromethyl)-containing 1-azatricycloheptanes and similar compounds have been developed, demonstrating the compound's versatility in chemical synthesis (Nagaev et al., 1998).
  • Chemical Properties and Reactions :

    • Research on the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates with iodinating agents provided insights into the chemical behavior of such compounds (Molchanov et al., 2003).
    • Studies on 3-azabicyclo[3.1.0]hex-1-ylamines and related structures revealed new synthetic pathways and chemical properties (Gensini et al., 2002).
  • Novel Applications and Synthesis of Derivatives :

    • The synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives expanded the range of potential applications of these compounds (Chen et al., 2017).
    • Development of ionic liquids based on the 7-azabicyclo[2.2.1]heptane skeleton showed potential in creating materials with good electrochemical and thermal stabilities (De Vos et al., 2013).
  • Molecular Structure and Analysis :

    • The crystal and molecular structure of specific derivatives, such as 7-(p-lodobenzenesulfonyl)-7-azabicyclo[4.1.0]heptane, were determined, contributing to a deeper understanding of these compounds' physical properties (Trefonas & Majeste, 1965).

properties

IUPAC Name

7,7-difluoro-2-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)4-2-1-3-9-5(4)6;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWHSDWCAZLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)NC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate

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